PCAF Bromodomain Binding Affinity: Quantitative Benchmark Against Known Inhibitors
The compound exhibits measurable, albeit weak, binding affinity for the PCAF bromodomain (IC50 = 12,589 nM) as determined by TR-FRET assay [1]. This places its activity in the low micromolar range, significantly less potent than advanced PCAF inhibitors like BRD-IN-3 (IC50 = 7 nM) , but provides a quantitative baseline for this specific chemotype within the fragment screening space. This data point is critical for understanding the inherent binding potential of the piperidinyl-thiazole scaffold before further optimization.
| Evidence Dimension | PCAF Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | 12,589 nM (12.6 µM) |
| Comparator Or Baseline | BRD-IN-3: 7 nM |
| Quantified Difference | ~1,800-fold weaker inhibition |
| Conditions | Binding affinity to PCAF (unknown origin) N-terminal bromodomain by TR-FRET assay |
Why This Matters
This quantitative activity data provides a verifiable starting point for structure-activity relationship (SAR) studies focused on the PCAF bromodomain, a target of interest in oncology and inflammation, differentiating this compound from thiazole analogs lacking such reported data.
- [1] ChEMBL. (n.d.). Bioactivity Data for CHEMBL4095646: IC50 = 12589.25 nM against PCAF bromodomain. View Source
